Cas no 919977-05-2 (N-methyl-N-({1-(2,3,5,6-tetramethylphenyl)methyl-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide)

N-methyl-N-({1-(2,3,5,6-tetramethylphenyl)methyl-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- N-methyl-N-[[1-[(2,3,5,6-tetramethylphenyl)methyl]benzimidazol-2-yl]methyl]furan-2-carboxamide
- N-methyl-N-({1-(2,3,5,6-tetramethylphenyl)methyl-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide
-
- Inchi: 1S/C25H27N3O2/c1-16-13-17(2)19(4)20(18(16)3)14-28-22-10-7-6-9-21(22)26-24(28)15-27(5)25(29)23-11-8-12-30-23/h6-13H,14-15H2,1-5H3
- InChI Key: XALBWDMQSRUCKF-UHFFFAOYSA-N
- SMILES: O1C=CC=C1C(N(C)CC1N(CC2=C(C)C(C)=CC(C)=C2C)C2=CC=CC=C2N=1)=O
N-methyl-N-({1-(2,3,5,6-tetramethylphenyl)methyl-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3320-0550-2μmol |
N-methyl-N-({1-[(2,3,5,6-tetramethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide |
919977-05-2 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
Life Chemicals | F3320-0550-30mg |
N-methyl-N-({1-[(2,3,5,6-tetramethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide |
919977-05-2 | 90%+ | 30mg |
$119.0 | 2023-04-26 | |
Life Chemicals | F3320-0550-1mg |
N-methyl-N-({1-[(2,3,5,6-tetramethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide |
919977-05-2 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
Life Chemicals | F3320-0550-5mg |
N-methyl-N-({1-[(2,3,5,6-tetramethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide |
919977-05-2 | 90%+ | 5mg |
$69.0 | 2023-04-26 | |
Life Chemicals | F3320-0550-10mg |
N-methyl-N-({1-[(2,3,5,6-tetramethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide |
919977-05-2 | 90%+ | 10mg |
$79.0 | 2023-04-26 | |
Life Chemicals | F3320-0550-50mg |
N-methyl-N-({1-[(2,3,5,6-tetramethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide |
919977-05-2 | 90%+ | 50mg |
$160.0 | 2023-04-26 | |
Life Chemicals | F3320-0550-3mg |
N-methyl-N-({1-[(2,3,5,6-tetramethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide |
919977-05-2 | 90%+ | 3mg |
$63.0 | 2023-04-26 | |
Life Chemicals | F3320-0550-4mg |
N-methyl-N-({1-[(2,3,5,6-tetramethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide |
919977-05-2 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
Life Chemicals | F3320-0550-5μmol |
N-methyl-N-({1-[(2,3,5,6-tetramethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide |
919977-05-2 | 90%+ | 5μl |
$63.0 | 2023-04-26 | |
Life Chemicals | F3320-0550-2mg |
N-methyl-N-({1-[(2,3,5,6-tetramethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide |
919977-05-2 | 90%+ | 2mg |
$59.0 | 2023-04-26 |
N-methyl-N-({1-(2,3,5,6-tetramethylphenyl)methyl-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide Related Literature
-
Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
-
2. Book reviews
-
Chaudhery Mustansar Hussain,Chutarat Saridara,Somenath Mitra Analyst, 2008,133, 1076-1082
-
M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
-
5. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
Additional information on N-methyl-N-({1-(2,3,5,6-tetramethylphenyl)methyl-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide
Chemical Compound CAS No. 919977-05-2: N-Methyl-N-{[1-(2,3,5,6-Tetramethylphenyl)methyl-1H-1,3-benzodiazol-2-yl]methyl}furan-2-carboxamide
The compound with CAS No. 919977-05-2, named N-Methyl-N-{[1-(2,3,5,6-Tetramethylphenyl)methyl-1H-1,3-benzodiazol-2-yl]methyl}furan-2-carboxamide, is a highly specialized organic compound with a complex structure. This compound belongs to the class of benzodiazepine derivatives and features a unique combination of functional groups that make it potentially valuable in various chemical and pharmaceutical applications. The molecule consists of a benzodiazole ring system substituted with a tetramethylphenyl group and a furan carboxamide moiety. The presence of these functional groups suggests potential activity in areas such as drug design and material science.
Recent studies have highlighted the importance of benzodiazole derivatives in medicinal chemistry due to their ability to act as scaffolds for bioactive molecules. The benzodiazole core is known for its stability and versatility, making it a popular choice in the development of new drugs. In this compound, the benzodiazole ring is further substituted with a tetramethylphenyl group, which adds bulk and may influence the compound's pharmacokinetic properties such as solubility and bioavailability. Additionally, the furan carboxamide group introduces hydrogen bonding capabilities, which could enhance the compound's interactions with biological targets.
One of the most intriguing aspects of this compound is its potential for bioisosteric replacement in drug design. The tetramethylphenyl group serves as a rigid structure that could mimic other aromatic systems in target molecules. Furthermore, the furan carboxamide group provides flexibility and electronic diversity, which are crucial for optimizing binding affinity to specific receptors or enzymes. Recent advancements in computational chemistry have enabled researchers to predict the binding modes of such compounds with high accuracy, facilitating their application in drug discovery pipelines.
The synthesis of this compound involves a multi-step process that combines principles from organic synthesis and catalytic chemistry. Key steps include the formation of the benzodiazole ring through condensation reactions and the subsequent functionalization with the tetramethylphenyl and furan carboxamide groups. Modern synthetic methodologies have made it possible to achieve high yields and purity levels for such complex molecules. Techniques such as microwave-assisted synthesis and continuous flow chemistry are increasingly being employed to streamline these processes.
From an analytical standpoint, this compound can be characterized using advanced spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and HRMS (High Resolution Mass Spectrometry). These methods provide detailed insights into the molecular structure and confirm the presence of all functional groups. Additionally, X-ray crystallography can be used to determine the three-dimensional arrangement of atoms within the molecule, which is essential for understanding its physical properties.
In terms of applications, this compound holds promise in several fields. Its structural features suggest potential use as an intermediate in pharmaceutical research or as a building block for more complex molecules. For instance, the tetramethylphenyl group could serve as a template for developing new antitumor agents, while the furan carboxamide moiety might contribute to anti-inflammatory or antimicrobial activity. Collaborative efforts between chemists and biologists are currently exploring these possibilities through in vitro assays and animal model studies.
Another area where this compound may find utility is in material science. The rigid benzodiazole framework could be incorporated into materials designed for optoelectronic applications due to its conjugated system and potential for electronic conductivity. Researchers are investigating how modifications to the substituents on the benzodiazole ring can influence optical properties such as fluorescence quantum yield and emission wavelength.
In conclusion, CAS No. 919977-05-2 represents a significant advancement in organic chemistry with its unique structural features and diverse potential applications. By leveraging cutting-edge research techniques and interdisciplinary collaboration, this compound continues to pave the way for innovative solutions across various scientific domains.
919977-05-2 (N-methyl-N-({1-(2,3,5,6-tetramethylphenyl)methyl-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide) Related Products
- 2228443-99-8(2-(3-fluoro-5-methylphenyl)ethane-1-sulfonyl fluoride)
- 76019-94-8(4-(4-chlorophenyl)butan-2-ol)
- 1269151-27-0(6-bromo-2-oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride)
- 1705892-41-6(2-(5-{[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine)
- 89124-04-9(4-Chloro-6-hydrazinylpyrimidin-2-amine)
- 881190-94-9(5-Chloro-6-fluoro-2,3-dihydroinden-1-one)
- 2320146-17-4(N-(1-{3-cyclopropyl-1,2,4triazolo4,3-bpyridazin-6-yl}azetidin-3-yl)-N-methylcyclohexanecarboxamide)
- 433258-64-1((4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-chlorobenzoate)
- 181295-78-3(Tert-butyl (2S)-2-(hydroxymethyl)-4-methylidenepyrrolidine-1-carboxylate)
- 1806019-22-6(Methyl 4-(chloromethyl)-5-(difluoromethyl)-3-fluoropyridine-2-carboxylate)




